N-(3-bromophenyl)-3-nitrobenzamide
Overview
Description
N-(3-bromophenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It consists of a benzamide core substituted with a bromine atom at the meta position of the phenyl ring and a nitro group at the meta position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Bromination:
Industrial Production Methods:
- Industrial production of N-(3-bromophenyl)-3-nitrobenzamide typically involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Electrophilic Aromatic Substitution:
Bromination: The compound can undergo further bromination at the available positions on the aromatic rings.
Nitration: Additional nitration can occur, leading to poly-nitro derivatives.
-
Reduction:
Nitro Group Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nitration: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Major Products Formed:
Bromination: Poly-brominated derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(3-bromophenyl)-3-nitrobenzamide can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer Research: The compound’s derivatives have shown potential anticancer activity, making it a candidate for further investigation in cancer treatment.
Antimicrobial Agents: Some derivatives of this compound exhibit antimicrobial properties, which can be explored for developing new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-nitrobenzamide and its derivatives involves interactions with specific molecular targets. For instance, in anticancer research, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- N-(3-bromophenyl)-3-nitrobenzenesulfonamide
- N-(3-bromophenyl)-3-nitrobenzylamine
- N-(3-bromophenyl)-3-nitrobenzyl alcohol
Comparison:
- N-(3-bromophenyl)-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(3-bromophenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAUOCDRHXZHDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.